molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0

3-[4-(Methylsulfanyl)phenyl]acrylic acid

Cat. No. B021213
CAS RN: 102016-58-0
M. Wt: 194.25 g/mol
InChI Key: AHBHKZCSIUIANZ-QPJJXVBHSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 3-[4-(Methylsulfanyl)phenyl]acrylic acid often involves stereospecific reactions such as the Perkin condensation reaction and palladium-catalyzed Suzuki cross-coupling reaction. These methods have been employed to prepare a range of (E)-3-(4-methanesulfonylphenyl)acrylic acids with various phenyl ring substitutions, indicating the versatility of synthetic approaches for related compounds (Moreau et al., 2006). Additionally, the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxalin-2(1H)-thione showcases another route for synthesizing related molecules, highlighting the diverse synthetic strategies that can be adapted for 3-[4-(Methylsulfanyl)phenyl]acrylic acid (El Rayes et al., 2019).

Molecular Structure Analysis

Theoretical studies on similar molecules, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, provide insights into the optoelectronic properties of these compounds. Investigations using methods like RHF and DFT reveal structural, optoelectronic, and thermodynamic properties, which can be insightful for understanding the molecular structure of 3-[4-(Methylsulfanyl)phenyl]acrylic acid (Fonkem et al., 2019).

Chemical Reactions and Properties

The reactivity of acrylic acid derivatives towards enzymatic inhibition has been demonstrated through the synthesis of dual inhibitors targeting cyclooxygenases and lipoxygenases. Such studies reveal the potential chemical reactivity and biological relevance of 3-[4-(Methylsulfanyl)phenyl]acrylic acid analogs (Moreau et al., 2006).

Physical Properties Analysis

Investigations into compounds with structural similarities, such as those incorporating acrylic acid units, offer insights into the physical properties, including luminescence, of 3-[4-(Methylsulfanyl)phenyl]acrylic acid derivatives. For example, terbium-doped poly(acrylic acid) studies highlight how the incorporation of acrylic acid units influences luminescent properties (Flores et al., 2006).

Chemical Properties Analysis

The chemical properties of 3-[4-(Methylsulfanyl)phenyl]acrylic acid can be inferred from studies on similar acrylic acid derivatives, which have shown a wide range of reactivities and interactions. For instance, the Michael addition of p-styrenesulfinate to acrylic compounds indicates the potential for diverse chemical transformations (Kamogawa et al., 1980).

Scientific Research Applications

  • Cancer Therapy and Anti-inflammatory Drugs : A related compound, (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, exhibits potential as dual inhibitors of cyclooxygenases and lipoxygenases. This property makes them promising candidates for applications in cancer therapy and anti-inflammatory drugs (Moreau, Chen, Rao, & Knaus, 2006).

  • Corrosion Inhibition : Self-assembled films of a similar compound, (E)-3-(4-((1H-imidazol-1-yl)methyl)-Phenyl)acrylic acid, effectively protect iron surfaces from corrosion. The inhibition abilities strengthen with longer immersion times in solutions (Zhe, Shenhao, Yan-hui, & Le, 2009).

  • Anticancer Activity : Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates show promising anticancer activity against human HCT-116 and MCF-7 cell lines. These compounds may be further developed as targeted therapies (El Rayes et al., 2019).

  • Antimicrobial Drugs : Fluoro-substituted phenyl acrylic acids have potential as antimicrobial drugs due to their weaker interactions and geometry, which might enhance their hydrolysis and lipophilicity (Hussain et al., 2010).

  • Optoelectronic Properties : The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid is identified as a potential nonlinear optical material, considering its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).

  • Ocular Drug Delivery : Poly(acrylic acid) and methylcellulose can form stable nanoparticles and non-irritant mucoadhesive films, suitable for ocular delivery of riboflavin. This offers potential for corneal cross-linking treatments (Khutoryanskaya et al., 2014).

properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHKZCSIUIANZ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Methylsulfanyl)phenyl]acrylic acid

Synthesis routes and methods

Procedure details

A mixture of 50.70 g (0.33 mol) 4-methylsulfanyl-benzaldehyde, 39.65 g (0.38 mol) malonic acid 3.25 g (0.04 mmol) piperidine and 150 ml pyridine was kept at reflux temperature until carbon dioxide development ceased (5 h). The reaction mixture was poured into a solution of 750 ml ice water and 190 ml 6N HCl. The precipitate was isolated, washed with water, then with n-heptane and dried at 50° C. Yield: 60.0 g (93%) 3-(4-methylsulfanyl-phenyl)-acrylic acid as a light brown solid melting at 163-165° C.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
39.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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